2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
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Overview
Description
2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H18N6O3 and its molecular weight is 330.348. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research has focused on the synthesis of various heterocyclic compounds and their potential applications. For instance, the synthesis of 2H-pyran-2-ones and fused pyran-2-ones through reactions involving activated methylene compounds under specific conditions illustrates the versatility of similar compounds in generating a wide range of chemical structures (Kočevar et al., 1992). Furthermore, the creation of novel pyrazoline and pyrazole derivatives with antimicrobial activities highlights the potential biomedical applications of these chemical frameworks (Hassan, 2013).
Biological Activity and Applications
The compound and its derivatives show promise in various biological applications. For example, the preparation of specific derivatives demonstrating significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition points to potential applications in inhibiting inflammatory responses (Vlachou et al., 2023). Similarly, the synthesis of antipyrine-based heterocycles with observed anticancer and antimicrobial activities indicates their potential in developing new therapeutic agents (Riyadh et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. It is often overexpressed in various types of cancers, making it a potential target for anticancer drugs .
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways mediated by c-Met, leading to a decrease in cellular proliferation and survival .
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream pathways. These include the PI3K/AKT pathway, which is involved in cell survival and growth, and the MAPK/ERK pathway, which plays a role in cell proliferation . By inhibiting these pathways, the compound can effectively reduce the growth and survival of cancer cells .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level .
Action Environment
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-4-23-15-14-19-18-12(21(14)6-5-16-15)8-17-13(22)7-11-9(2)20-24-10(11)3/h5-6H,4,7-8H2,1-3H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVBAYHSTNGTRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=C(ON=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.